

# Conformational Analysis in a Related Phosphonate Ester

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## Compound Focus: Aniline phosphinate

CAS No.: 82395-88-8

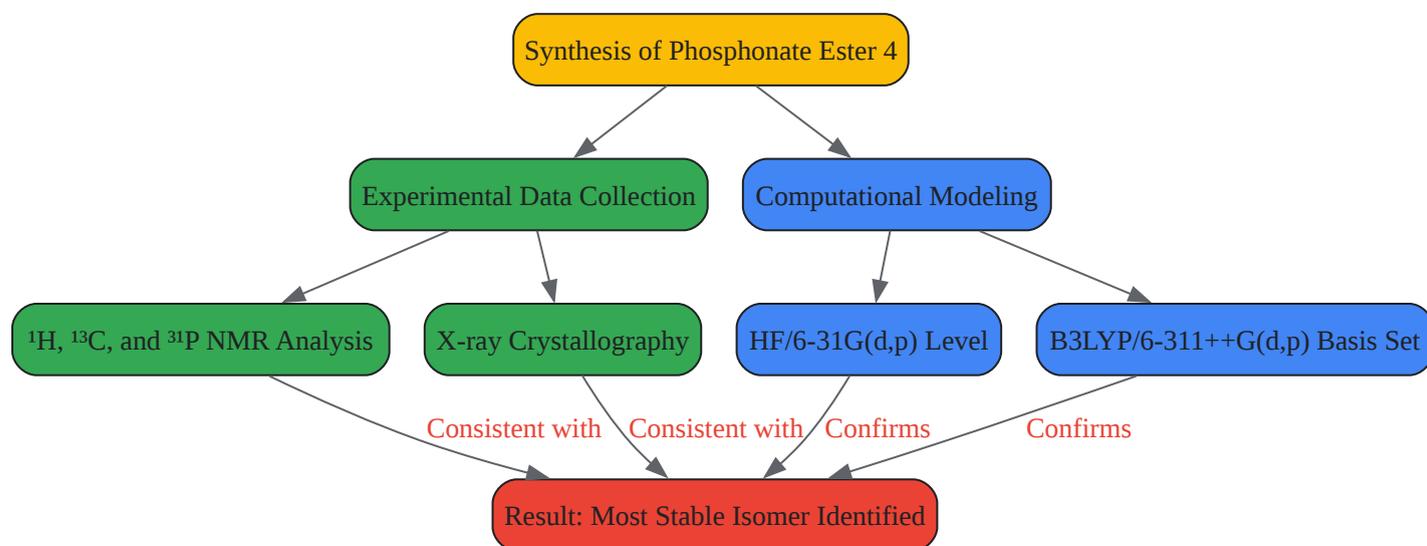
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A kinetics and theoretical study investigated a stable phosphonate ester derived from **3,4-dichloroaniline** [1]. The researchers aimed to determine the most stable isomer of the synthesized phosphonate ester (compound **4** in the study) between two possible configurations [1]:

- **Gauche arrangement** with [ (2S\*, 3S\*) or (2R\*, 3R\*) ] configuration
- **Anti arrangement** with [ (2S\*, 3R\*) or (2R\*, 3S\*) ] configuration

The following workflow illustrates the experimental and theoretical methods used to determine the stable configuration:



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*Workflow for determining the stable configuration of a phosphonate ester [1].*

The key findings from this integrated approach were [1]:

- **The gauche arrangement** with the [ (2S\*, 3S\*) or (2R\*, 3R\*) ] configuration was determined to be **more stable** than the anti arrangement.
- This conclusion was consistent across all experimental data (1H, 13C, and 31P NMR and X-ray crystallography) and theoretical calculations.

The table below summarizes the key experimental and computational parameters from this study [1]:

Aspect	Method/Technique	Key Findings
<b>Synthesis</b>	Reaction of triphenyl phosphite, dialkyl acetylenedicarboxylates, and 3,4-dichloroaniline (NH-acid) [1].	Generation of stable phosphonate ester <b>4</b> with two possible isomers [1].
<b>Kinetic Studies</b>	UV spectrophotometry; monitoring at 330 nm; second-order rate constants; Arrhenius/Eyring plots [1].	Determined activation parameters (Ea, ΔH#, ΔS#, ΔG#); first step (k2) is rate-determining [1].

Aspect	Method/Technique	Key Findings
Structural Elucidation	Experimental $^1\text{H}$ , $^{13}\text{C}$ , $^{31}\text{P}$ NMR; X-ray crystallography [1].	Experimental data was consistent with the <b>gauche</b> isomer [1].
Theoretical Calculations	<i>Ab initio</i> methods: HF/6-31G(d,p) level; DFT method: B3LYP with 6-311++G(d,p) basis set [1].	Calculations confirmed the <b>gauche</b> arrangement is more stable than the <b>anti</b> arrangement [1].

## How to Approach the Analysis for Aniline Phosphinate

For the specific case of **aniline phosphinate**, the search results did not provide a direct conformational analysis. The compound was primarily listed in chemical databases with identifiers but without discussion of its spatial configuration [2] [3]. To obtain the data you need, I suggest the following approaches:

- **Perform Computational Chemistry Modeling:** As demonstrated in the cited study, theoretical calculations are a powerful tool for determining stable conformers. You could apply **Density Functional Theory (DFT)** methods, such as B3LYP, with a suitable basis set to calculate the relative energies of the gauche and anti forms of **aniline phosphinate** and identify the global minimum.
- **Consult Specialized NMR Techniques:** The search results indicate that protected amino acids can be used as chiral solvating agents for the enantiodiscrimination of phosphorus compounds using  $^{31}\text{P}$  NMR spectroscopy [4]. This technique could be adapted to study and differentiate conformers.
- **Refer to Broader Context:** The synthesis and application of phosphorus-nitrogen compounds, including phosphoramidates and  $\alpha$ -aminophosphonates, are active research areas due to their biological and medicinal relevance [5] [6]. The methodologies from these fields can often be applied to related compounds like **aniline phosphinate**.

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